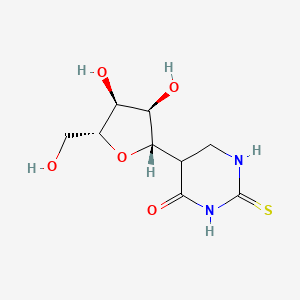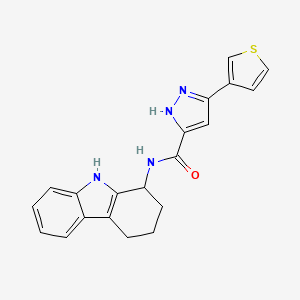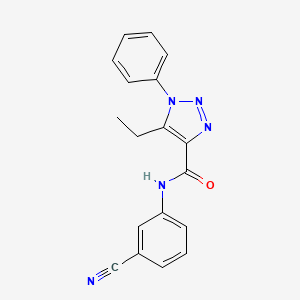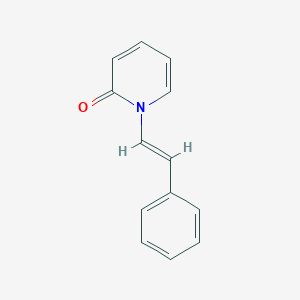
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a trichloroethyl group attached to the piperazine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with trichloroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form piperazine and trichloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and trichloroacetic acid.
Oxidation/Reduction: Depending on the specific reaction, various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
- tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
- Various substituted piperazine derivatives .
Uniqueness
2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is unique due to its specific trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H12Cl4N2O2 |
|---|---|
Peso molecular |
298.0 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11Cl3N2O2.ClH/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12;/h11H,1-5H2;1H |
Clave InChI |
FZJCCFSAVPMFQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)

![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)









